molecular formula C10H9ClN2O2 B8466939 2-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetamide

2-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetamide

Cat. No. B8466939
M. Wt: 224.64 g/mol
InChI Key: BZKFAIOZGGVNMR-UHFFFAOYSA-N
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Patent
US06969713B2

Procedure details

The subtitle compound was prepared from 4-amino-oxindole (0.19 g) (J. Org. Chem., 1983, 48 (15), 2468-72) and chloroacetyl chloride (0.1 ml) by the method of Example 15 step (i). Yield: 0.25 g
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:11])[NH:6]2.[Cl:12][CH2:13][C:14](Cl)=[O:15]>>[Cl:12][CH2:13][C:14]([NH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:11])[NH:6]2)=[O:15]

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
NC1=C2CC(NC2=CC=C1)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=C2CC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.